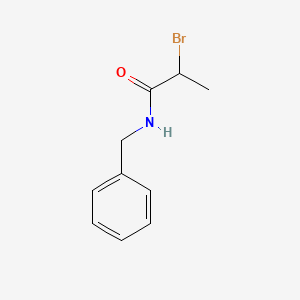

N-Benzyl-2-bromopropanamide

Description

Contextualization of α-Haloamides in Synthetic Chemistry

α-Haloamides are a class of organic compounds characterized by a halogen atom (fluorine, chlorine, bromine, or iodine) bonded to the carbon atom adjacent to an amide carbonyl group. This structural motif is of significant interest in synthetic chemistry due to the dual reactivity it possesses. The electron-withdrawing nature of the adjacent amide group activates the α-carbon, making the halogen a good leaving group for nucleophilic substitution reactions. nih.gov

The utility of α-haloamides extends to a wide array of chemical transformations. They are frequently employed in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, they can react with various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. nih.govresearchgate.net Furthermore, α-haloamides are precursors for the generation of enolates, which can then participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) and Mannich-type reactions. acs.org Their ability to participate in radical reactions and cycloadditions further broadens their synthetic applications, allowing for the construction of diverse cyclic and heterocyclic systems. nih.govorganic-chemistry.org The development of catalytic asymmetric reactions using α-haloamides has also become a significant area of research, enabling the synthesis of chiral molecules with high enantioselectivity. nih.gov

Significance of N-Benzyl-2-bromopropanamide as a Core Synthon

Within the broader class of α-haloamides, this compound stands out as a particularly useful synthon, a building block used to create a larger molecule. Its significance lies in the combination of the reactive α-bromo amide functionality with the presence of a benzyl (B1604629) group. The benzyl group can influence the reactivity of the molecule and can also be a key structural element in the final target molecule.

This compound is a key intermediate in the synthesis of various organic molecules. For example, it is used in the preparation of novel functionalized amino acids and their derivatives. nih.govsemanticscholar.org These derivatives are often investigated for their potential biological activities. nih.govsemanticscholar.orgacs.org The compound's ability to undergo nucleophilic substitution at the α-carbon allows for the introduction of diverse functionalities, leading to the creation of libraries of compounds for screening purposes. nih.govsemanticscholar.org

One documented synthesis of this compound involves the reaction of benzylamine (B48309) with 2-bromopropanoic acid in the presence of a coupling agent like n-propanephosphonic anhydride (B1165640) (T3P) and a base such as triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM). nih.govsemanticscholar.org Another route involves the reaction of benzylamine with 2-bromopropionyl chloride. chemicalbook.com

The physical and chemical properties of this compound are well-documented and contribute to its utility as a synthon.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrNO chemical-suppliers.euscbt.com |

| Molecular Weight | 242.12 g/mol chemical-suppliers.euscbt.com |

| CAS Number | 6653-71-0 chemical-suppliers.euscbt.com |

| Boiling Point | ~380.4 °C at 760 mmHg (Predicted) chemical-suppliers.eulookchem.com |

| Density | ~1.4 g/cm³ (Predicted) chemical-suppliers.eu |

| Melting Point | 81 – 82 °C scribd.com |

These properties, combined with its defined reactivity, make this compound a reliable and predictable building block for organic chemists. Its role as a core synthon facilitates the efficient construction of complex molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHQJFAUJYBAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031756 | |

| Record name | N-Benzyl-2-bromopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-71-0, 75995-58-3 | |

| Record name | 2-Bromo-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionamide, N-benzyl-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 2 Bromopropanamide and Its Analogues

Direct Amidation Pathways

Direct amidation involves the coupling of a carboxylic acid with an amine. This approach is fundamental in organic synthesis but often requires the activation of the carboxylic acid to facilitate the reaction, as the direct thermal condensation is typically inefficient and requires high temperatures. mdpi.com

Amidation of 2-Bromopropanoic Acid with N-Benzylamine

The direct reaction between 2-bromopropanoic acid and N-benzylamine is a primary route to N-Benzyl-2-bromopropanamide. To proceed efficiently under mild conditions, the carboxylic acid group must be activated to make it more susceptible to nucleophilic attack by the amine.

Reagent Activation Strategies (e.g., n-Propanephosphonic Anhydride (B1165640), Carbodiimides)

Several coupling reagents are employed to activate the carboxylic acid for amidation.

n-Propanephosphonic Anhydride (T3P®) *: T3P® is a versatile and widely used coupling agent in amide bond formation, valued for its efficiency and the generation of water-soluble byproducts that simplify purification. organic-chemistry.orgresearchgate.net It is particularly effective for coupling racemization-prone substrates. organic-chemistry.orgnih.gov The reaction proceeds through a mixed anhydride intermediate. acs.org In the synthesis of this compound and its analogues, T3P® is used to activate 2-bromopropanoic acid before the addition of N-benzylamine. nih.govacs.org This method has been successfully applied in the preparation of various N-benzyl-2-bromoamide derivatives. nih.gov

Carbodiimides : Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic reagents for promoting amide bond formation. fishersci.co.ukcitizendium.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org This intermediate is then attacked by the amine to yield the desired amide. libretexts.org While effective, the use of carbodiimides like DCC can sometimes be complicated by the formation of N-acylurea byproducts and challenges in removing the dicyclohexylurea byproduct. nih.gov The water-soluble nature of EDC makes it a more convenient choice for simpler workup procedures. citizendium.org This method is a staple in peptide synthesis and is applicable to the synthesis of α-bromoamides. fishersci.co.uknih.gov

Optimization of Reaction Conditions (e.g., Solvent Systems, Temperature Control, Inert Atmosphere)

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.

Solvent Systems : Anhydrous dichloromethane (B109758) (DCM) is a commonly used solvent for the T3P-mediated synthesis of this compound. nih.govacs.org Other aprotic solvents like ethyl acetate (B1210297) (EtOAc), in which T3P® is often supplied as a 50% solution, are also utilized. researchgate.netnih.gov

Temperature Control : Precise temperature management is critical. The activation of 2-bromopropanoic acid with T3P® is typically initiated at a low temperature, such as -17°C. nih.govacs.org Following the activation step, the amine is added, and the reaction mixture is allowed to warm to room temperature to proceed to completion. nih.govacs.org This controlled temperature profile helps to minimize potential side reactions and epimerization. organic-chemistry.org

Inert Atmosphere : To prevent unwanted reactions with atmospheric moisture and oxygen, these syntheses are generally conducted under an inert atmosphere, such as argon. nih.govacs.orgpku.edu.cn This is particularly important when using moisture-sensitive reagents like T3P®.

Acyl Halide Route: Reaction of Benzylamine (B48309) with 2-Bromopropionyl Chloride

An alternative and highly effective method for synthesizing this compound is the reaction of an acyl halide with an amine. This is often referred to as a Schotten-Baumann reaction. fishersci.co.uk

In this pathway, 2-bromopropanoic acid is first converted to the more reactive 2-bromopropionyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uklibretexts.org The resulting acyl chloride is then reacted with N-benzylamine. The high electrophilicity of the acyl chloride allows the reaction to proceed readily, often at ambient temperature. A base, such as triethylamine (B128534) or aqueous sodium carbonate, is usually added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. fishersci.co.uklookchem.comtandfonline.com This route has been reported to produce this compound in high yield. lookchem.comchemicalbook.com

| Method | Reactants | Key Reagent/Conditions | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Direct Amidation | 2-Bromopropanoic acid, Benzylamine | T3P®, TEA, Inert Atmosphere | Dichloromethane (DCM) | -17°C to Room Temp. | 85% | lookchem.com |

| Acyl Halide Route | 2-Bromopropionyl chloride, Benzylamine | Ambient Temperature | Benzene | Ambient | 91% | lookchem.com |

Advanced and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and rapid methodologies.

Microwave-Assisted Synthesis Techniques for α-Bromoamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov By utilizing dielectric heating, microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes. nih.gov This technique is considered a form of "green chemistry" as it often leads to higher yields, cleaner reactions, and reduced energy consumption. oatext.com

The principles of microwave-assisted synthesis are applicable to amide bond formation, including the synthesis of α-bromoamides. The rapid heating can enhance the rate of both direct amidation and acyl halide-based routes. While specific literature detailing the microwave-assisted synthesis of this compound is not prominent, the established success of this technology in synthesizing various amides and heterocyclic compounds suggests its high potential as an advanced and efficient method for producing α-bromoamides and their analogues. nih.govoatext.comresearchgate.net

Electrochemical Synthesis Methods and Considerations

The application of electrochemical methods for the synthesis of α-haloamides, including this compound and its analogues, represents a growing field of interest due to the potential for milder reaction conditions and reduced reliance on hazardous chemical oxidants and reductants. While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical transformations provide a strong basis for discussing potential synthetic strategies and key experimental considerations. These strategies primarily involve the electrochemical generation of reactive species, such as bromine electrophiles or amide-based radicals, which can then participate in targeted bond-forming reactions.

Research into the electrochemical synthesis of related compounds highlights several viable approaches. For instance, the electrochemical reductive coupling of amines and α-bromocarboxamides has been explored to form sterically congested C-N bonds. researchgate.net This indicates that the amide moiety is stable under certain electrochemical conditions and that the carbon-bromine bond can be selectively activated. Furthermore, studies on the electrochemical intramolecular dehydrogenative coupling of N-benzylamides demonstrate the feasibility of modifying the benzyl (B1604629) group under electrochemical conditions. researchgate.net

A particularly relevant area of research is the electrochemical bromination of various organic substrates. An electrochemical method for the electrophilic bromination and spirocyclization of N-benzyl-acrylamides has been developed, utilizing 2-bromoethan-1-ol as the brominating agent. rsc.org This paired electrolysis generates low concentrations of bromine from both cathodic reduction and anodic oxidation, which then acts as an electrophile. rsc.org Such a strategy could conceptually be adapted for the α-bromination of an N-benzylpropanamide precursor. The electrochemical bromination of enamides using sodium bromide (NaBr) as an inexpensive and non-toxic bromine source has also been demonstrated, leading to the stereoselective formation of a C(sp2)−Br bond. rsc.org

The electrochemical synthesis of 3a-bromofuranoindolines and 3a-bromopyrroloindolines mediated by the oxidation of magnesium bromide (MgBr2) showcases another method for generating an electrophilic bromine reagent electrochemically. rsc.org This approach avoids the need for an additional electrolyte and generates no organic byproducts. rsc.org These examples underscore the potential for developing a direct electrochemical bromination of N-benzylpropanamide.

The choice of electrode materials, supporting electrolytes, and solvents is critical in designing a successful electrochemical synthesis. Platinum, glassy carbon, and graphite (B72142) are commonly used electrode materials. researchgate.netchim.it The selection of the supporting electrolyte can significantly influence the reaction pathway and efficiency. For instance, in the electrochemical synthesis of biaryls from N,N'-diarylureas, modifications to the electrolyte were necessary to successfully couple different substituted rings. nih.gov

Mechanistic studies, often employing cyclic voltammetry, are essential for understanding the reaction pathways, which can involve radical or ionic intermediates. researchgate.netrsc.org For example, the electrochemical reductive coupling of α-bromocarboxamides with amines likely proceeds through the cathodic reduction of the C-Br bond. researchgate.net In contrast, anodic processes can generate electrophilic species or radicals for subsequent reactions.

The following table summarizes key findings from related electrochemical syntheses that could inform the development of a method for this compound.

| Reaction Type | Substrate(s) | Key Reagents/Conditions | Product Type | Noteworthy Findings | Reference |

| Electrophilic Bromination/Spirocyclization | N-benzyl-acrylamides | 2-bromoethan-1-ol, paired electrolysis | Brominated 2-azaspiro[4.5]decanes | Generation of bromine from both cathode and anode. | rsc.org |

| Reductive Coupling | α-Bromocarboxamides, Amines | Cathodic reduction | Sterically hindered amino acid derivatives | Selective activation of the C-Br bond. | researchgate.net |

| Bromocyclization | Tryptophol, Tryptamine derivatives | MgBr2, electrochemical oxidation | 3a-bromofuranoindolines, 3a-bromopyrroloindolines | Electrolyte-free system, generation of electrophilic bromine. | rsc.org |

| Bromination of Enamides | Enamide derivatives | NaBr | Brominated enamides | Use of inexpensive and non-toxic bromine source. | rsc.org |

| Intramolecular Dehydrogenative Coupling | N-benzylamides | Pt plate anode, graphite rod cathode | 4H-1,3-benzoxazines | Demonstrates reactivity at the benzyl position. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Bromopropanamide

Nucleophilic Substitution Reactions at the α-Carbon

The core reactivity of N-Benzyl-2-bromopropanamide involves the displacement of the bromide atom at the α-position by a wide range of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the α-carbon from the side opposite to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon is chiral. The presence of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the attack by nucleophiles.

Nitrogen-containing nucleophiles readily react with this compound to form new carbon-nitrogen bonds, yielding a variety of α-amino amide derivatives. These products are significant as they represent core structures in peptides and various biologically active molecules. nih.gov

The reaction of this compound with amines is a direct method for the synthesis of α-amino amides. The nature of the amine dictates the final product.

Primary and Secondary Amines: These amines act as potent nucleophiles, attacking the α-carbon to displace the bromide ion. A common challenge in these reactions is the potential for over-alkylation, as the resulting secondary or tertiary amine product can be more nucleophilic than the starting amine, leading to the formation of quaternary ammonium (B1175870) salts. mnstate.edu To achieve mono-alkylation, reaction conditions are often controlled by using a large excess of the starting amine or by employing specific bases and solvents. mnstate.edu

Tertiary Amines: The reaction with tertiary amines leads to the formation of quaternary ammonium salts through a process known as the Menshutkin reaction. wikipedia.org This quaternization is a classic SN2 reaction where the tertiary amine is the nucleophile and the α-halo amide is the electrophile. dnu.dp.uatue.nl

Table 1: Products of Amination Reactions with this compound

| Amine Type | Nucleophile Example | Product Structure | Product Name |

| Primary Amine | R-NH₂ | N-Benzyl-2-(alkylamino)propanamide | |

| Secondary Amine | R₂NH | N-Benzyl-2-(dialkylamino)propanamide | |

| Tertiary Amine | R₃N | 1-(benzylamino)-1-oxopropan-2-yl(trialkyl)ammonium bromide |

A specific and important example of amination is the reaction of this compound with benzylamine (B48309). In this reaction, benzylamine acts as the nitrogen-centered nucleophile, attacking the electrophilic α-carbon. This substitution reaction yields N,N'-dibenzylalaninamide. This synthesis is a direct application of the SN2 reaction on α-halo amides with a primary amine, leading to a product with two benzyl (B1604629) groups on different nitrogen atoms of the alaninamide core.

While less common, amide systems or their synthetic equivalents can also serve as nucleophiles. A prominent example is the Gabriel synthesis, which utilizes the potassium salt of phthalimide (B116566) as a protected nitrogen source. masterorganicchemistry.comorgsyn.org The phthalimide anion attacks this compound to form an N-alkylated phthalimide intermediate. This intermediate is a complex amide structure. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthalimide group, yielding the primary amine, N-benzyl-2-aminopropanamide. This method is advantageous as it prevents the overalkylation issues commonly seen with primary amines. masterorganicchemistry.com

Another powerful nucleophile derived from an amide system is sodium amide (NaNH₂). nih.gov As a very strong base and nucleophile, it can react with this compound to displace the bromide, forming N-benzyl-2-aminopropanamide upon acidic workup. masterorganicchemistry.com

Oxygen-centered nucleophiles, such as water, hydroxide (B78521), and alkoxides, can also displace the bromide from the α-carbon of this compound. These reactions lead to the formation of α-hydroxy and α-alkoxy derivatives, which are valuable intermediates in organic synthesis.

The synthesis of α-hydroxy and α-alkoxy amides from this compound is achieved through nucleophilic substitution with oxygen-based nucleophiles.

α-Hydroxy Derivatives: The hydrolysis of this compound yields N-benzyl-2-hydroxypropanamide. This transformation is typically carried out under basic conditions, for instance, using sodium or potassium hydroxide. The hydroxide ion (HO⁻) acts as the nucleophile, attacking the α-carbon in an SN2 fashion. Acidic conditions are generally avoided as they can lead to the hydrolysis of the amide bond itself. The stability of the resulting N-(α-hydroxyalkyl) amide can be pH-dependent. bohrium.com

α-Alkoxy Derivatives: The reaction with alkoxides (RO⁻), such as sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOEt), produces N-benzyl-2-alkoxypropanamides. quora.comdatapdf.com The alkoxide ion is a strong nucleophile that readily displaces the bromide ion. The choice of the alkoxide determines the nature of the alkoxy group introduced at the α-position.

Table 2: Reactions of this compound with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Hydroxide | NaOH / H₂O | N-Benzyl-2-hydroxypropanamide | |

| Alkoxide | NaOR | N-Benzyl-2-alkoxypropanamide |

Reactions with Carbon-Centered Nucleophiles

The reactivity of α-halo amides, such as this compound, with carbon-centered nucleophiles is a fundamental transformation in organic synthesis, enabling the formation of new carbon-carbon bonds. These reactions typically proceed via a nucleophilic substitution mechanism, where the carbon nucleophile displaces the bromide ion.

Formation of Depsipeptide Derivatives

Depsipeptides are compounds containing both amide and ester bonds in their backbone. nih.gov The synthesis of depsipeptide derivatives can be achieved through the reaction of an α-halo amide with a carboxylate nucleophile. While specific studies detailing the reaction of this compound for this purpose are not prevalent in the reviewed literature, the general reactivity of α-halo amides supports this pathway. The reaction would involve the nucleophilic attack of a carboxylate anion on the α-carbon of this compound, leading to the displacement of the bromide and the formation of an ester linkage. This transformation is a key step in creating the depsipeptide backbone. nih.govthieme-connect.de

The general approach to synthesizing depsipeptides often involves the esterification of amino acid components with hydroxy acid components. thieme-connect.de The use of α-halo amides provides an alternative route where the halo-substituted unit acts as the electrophile.

Intramolecular Cyclization and Rearrangement Pathways

This compound and related α-halo amides can undergo various intramolecular cyclization and rearrangement reactions, often promoted by a base, to yield a range of heterocyclic structures. These transformations are valuable in the synthesis of diverse and complex molecules.

Base-Promoted Formation of 2-Amino-oxazolidinones

The treatment of α-bromo carboxamides with a base, such as sodium hydride, can lead to the formation of 2-amino-oxazolidinone derivatives through a process involving dehydrobromination. nih.gov In the case of this compound, this reaction would proceed through the initial deprotonation of the amide nitrogen, followed by an intramolecular nucleophilic attack of the resulting anion on the carbon bearing the bromine atom. This cyclization would form a five-membered oxazolidinone ring.

However, literature primarily describes the formation of 2-amino-2-bromoalkyl-oxazolidinones from the self-condensation of certain 2-bromopropanamides under the action of sodium hydride, which occurs through a single dehydrobromination event. nih.gov The direct, non-bromo-containing 2-amino-oxazolidinone formation from this compound would require a subsequent reduction step to remove the bromine from the side chain, a pathway that is less commonly documented as a direct base-promoted transformation.

Cyclocoupling Reactions (e.g., with Dimethylformamide)

The reaction of α-bromo amides in the presence of dimethylformamide (DMF) can lead to cross-cyclo-condensation reactions. nih.gov While specific examples with this compound are not detailed, related α-bromo carboxamides undergo dehydrobromination in the presence of DMF to yield various polysubstituted oxazole (B20620) derivatives. nih.gov In some instances, electrochemical reduction of 2-bromo-carboxamides in DMF can lead to the formation of 2-dimethylamino oxazolidinone derivatives. nih.gov

Formation of Dioxopiperazines

The self-condensation of α-halo amides, particularly under basic conditions, can lead to the formation of 2,5-dioxopiperazines. This dimerization reaction involves the intermolecular reaction of two molecules of the α-halo amide. For this compound, treatment with a base like sodium hydride can induce a double dehydrobromination, leading to the formation of a six-membered dioxopiperazine ring. nih.gov This reaction pathway competes with the intramolecular cyclization that forms oxazolidinone derivatives. nih.gov

| Reactant | Product | Reaction Type | Reference |

| 2-Bromopropanamide (B1266602) | 2,5-Dioxopiperazine | Self cyclo-condensation | nih.gov |

Copper-Catalyzed Radical/Iminium Domino Strategies for Heterocyclic Construction

Copper-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic frameworks. rsc.orgnih.govnih.govnih.gov In the context of α-halo amides like this compound, copper catalysis can initiate radical-mediated processes.

A plausible mechanism involves a single electron transfer (SET) from a Cu(I) species to the α-bromoamide, generating an α-radical amide intermediate. nih.gov This highly reactive radical can then participate in various intramolecular or intermolecular reactions to form new carbon-carbon or carbon-heteroatom bonds, ultimately leading to the construction of diverse heterocyclic systems. For example, copper-catalyzed α-amination of α-bromoamides has been reported using phenylhydroxylamine, where a proposed mechanism involves the interception of the α-radicalamide by a nitroso compound. nih.gov

While specific examples detailing a radical/iminium domino strategy with this compound are not explicitly covered in the reviewed literature, the general principles of copper-catalyzed reactions of α-halo amides suggest its potential as a substrate in such transformations for synthesizing complex nitrogen-containing heterocycles. rsc.orgresearchgate.net

| Catalyst System | Reactant Type | Product Type | Key Transformation | Reference |

| Copper-based chiral photocatalyst | α-haloamide | Chiral α-arylated amide | Enantioconvergent arylation | nih.gov |

| Cu(I) | α-bromoamide and phenylhydroxylamine | α-amino amide | α-amination | nih.gov |

Halogen Abstraction and Radical Processes

The presence of a bromine atom on the α-carbon to the carbonyl group in this compound introduces a site for halogen abstraction, leading to the formation of reactive intermediates such as radicals and carbanions. These processes are central to the synthetic transformations of this compound.

Electrochemical Reduction Mechanisms and Carbanion Formation

The electrochemical reduction of this compound represents a key method for generating reactive intermediates. This process typically involves the transfer of electrons to the carbon-bromine (C-Br) bond, which is the most reducible site in the molecule. The reduction can proceed through one- or two-electron pathways, depending on the applied potential and the reaction conditions. researchgate.net

In a one-electron pathway, the transfer of a single electron to the C-Br bond results in its dissociative cleavage, yielding a carbon-centered radical and a bromide ion. researchgate.net If the reduction is carried out at a more negative potential, a second electron can be transferred to this initially formed radical. This second step results in the formation of a highly reactive carbanion. researchgate.net The stability of such carbanions can be influenced by adjacent functional groups. siue.eduuobabylon.edu.iq The formation of benzyl carbanions, in particular, is a known process in the fragmentation of related molecules, where resonance stabilization can be a governing factor. nih.gov The generation of carbanions from N-benzylamides has been utilized in intramolecular nucleophilic additions, highlighting their synthetic utility. rsc.org

One-Electron Reduction: this compound + e⁻ → [N-Benzyl-2-propanamide]• (radical) + Br⁻

Two-Electron Reduction: [N-Benzyl-2-propanamide]• + e⁻ → [N-Benzyl-2-propanamide]⁻ (carbanion)

The table below outlines the key species involved in the electrochemical reduction of this compound.

| Species | Formula | Role |

| Starting Material | C₁₀H₁₂BrNO | Electron Acceptor |

| Carbon-Centered Radical | [C₁₀H₁₂NO]• | Intermediate |

| Carbanion | [C₁₀H₁₂NO]⁻ | Nucleophilic Intermediate |

| Leaving Group | Br⁻ | Byproduct |

Generation and Reactivity of Carbon-Centered Radicals

As mentioned, the one-electron reduction of this compound at an electrode surface generates a carbon-centered radical. researchgate.net This α-amido radical is a versatile intermediate whose subsequent reactions depend heavily on the surrounding environment.

The primary reaction pathways for this radical include:

Dimerization: Two radicals can combine to form a dimer, resulting in a new carbon-carbon bond. For instance, the radical derived from benzyl bromide is known to yield bibenzyl. researchgate.net

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another component in the reaction mixture to form N-benzylpropanamide.

Further Reduction: As detailed previously, the radical can accept a second electron to form a carbanion. researchgate.net

The generation of nitrogen- and carbon-centered radicals is a significant area of organic synthesis, allowing for novel bond formations. mdpi.comprinceton.edu The reactivity of the radical intermediate derived from this compound is analogous to that of other benzyl radicals, which are known to participate in a variety of coupling and addition reactions.

Electrophilic Properties of the Amide Carbonyl Group

The amide carbonyl group in this compound possesses an electrophilic carbon atom due to the polarization of the carbon-oxygen double bond. This electrophilicity allows it to be a target for nucleophilic attack, most notably in acylation reactions.

Acylation Reactions with Alcohols or Phenols

This compound can theoretically act as an acylating agent, transferring its 2-bromopropanoyl group to nucleophiles like alcohols or phenols. However, amides are generally less reactive acylating agents than acid chlorides or anhydrides. Consequently, these reactions often require catalysis or activation to proceed efficiently. mdpi.com

The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the amide carbonyl carbon. This is typically followed by the departure of the benzylamine moiety as a leaving group, often facilitated by protonation. Various catalytic systems have been developed to promote the acylation of phenols and alcohols. mdpi.comresearchgate.netbcrec.idresearchgate.net Palladium-catalyzed ortho-acylation of N-benzylamides with alcohols has also been demonstrated, proceeding through C-H bond activation, which represents a different mechanistic pathway than direct nucleophilic acyl substitution. scispace.com

The table below summarizes representative conditions reported for acylation reactions of phenols and alcohols, which could be adapted for reactions with this compound.

| Catalyst/Reagent | Substrate | Key Features |

| Methanesulfonic acid | Phenols, Naphthols | Provides high regioselectivity and yield. |

| ZSM-5 | Phenols | A straightforward method for para-selective acylation. bcrec.id |

| Catalyst-Free | Alcohols, Phenols | Performed under moderate temperatures in the absence of solvent. mdpi.comresearchgate.net |

| Pyridine | Phenols | Used as a base in reactions with more reactive acyl bromides. researchgate.net |

| Palladium(II) Acetate (B1210297) | N-benzyltriflamides | Catalyzes ortho-acylation via C-H activation. scispace.com |

Limitations and Unsuccessful Transformations

Understanding the limitations and failed reactions of a compound is as crucial as knowing its successful transformations. This knowledge helps in predicting reactivity and designing synthetic routes.

Unsuccessful N-H Functionalization with Diazo Esters under Specific Photochemical Conditions

The functionalization of the N-H bond in amides is a common strategy for introducing molecular complexity. One approach involves the insertion of a carbene, generated photochemically from a diazo ester, into the N-H bond.

However, attempts to achieve this transformation with this compound under certain photochemical conditions may prove unsuccessful. Several factors could contribute to the failure of this specific reaction:

Competing Chromophores: The benzyl group contains an aromatic ring which strongly absorbs UV light. This could lead to competitive photochemical pathways or inefficient energy transfer to the diazo ester, preventing carbene formation.

Alternative Reaction Pathways: The generated carbene, being a highly reactive and electrophilic species, might preferentially react with other sites in the molecule. Potential competing reactions include C-H insertion into the benzyl group or interaction with the lone pairs on the bromine atom.

Quenching Processes: The bromine atom, being a heavy atom, could promote intersystem crossing and quenching of the excited states necessary for the desired reaction pathway.

While specific literature documenting this particular unsuccessful reaction is not available, the known principles of photochemistry and carbene chemistry suggest that the N-H insertion could be readily outcompeted by other processes inherent to the structure of this compound.

Stereochemical Control and Enantioselectivity in Reactions Involving N Benzyl 2 Bromopropanamide

Enantioselective Synthesis of Alanine (B10760859) Amides

The enantioselective synthesis of α-amino amides is a fundamental transformation in organic chemistry, providing access to essential building blocks for peptides and pharmaceuticals. One conceptual approach to forming N-benzyl alanine amides from N-benzyl-2-bromopropanamide involves the stereoselective displacement of the bromide with an amine nucleophile. While direct asymmetric nucleophilic substitution on α-halo amides can be challenging, dynamic kinetic resolution (DKR) processes offer a powerful alternative.

In a related study, asymmetric nucleophilic substitution reactions between dibenzylamine (B1670424) and α-bromoamides derived from L-amino acids have been shown to produce di- and tripeptide analogues with high diastereoselectivity (dr >99:1) and in high yields (up to 95%). nih.gov This process operates through a dynamic kinetic resolution, where the chiral center of the α-bromoamide undergoes rapid epimerization under the reaction conditions, allowing for the preferential reaction of one enantiomer with the nucleophile. nih.gov A similar strategy could be envisioned for the synthesis of N-benzyl alanine amides starting from racemic this compound, where an appropriate chiral nitrogen nucleophile or a chiral catalyst could be employed to achieve high enantioselectivity.

Another avenue for the enantioselective synthesis of related α-amino acid derivatives involves synergistic photoredox and Brønsted acid catalysis in a three-component radical cascade reaction, which has been successful for glycine (B1666218) esters and α-bromo carbonyl compounds. acs.org The adaptation of such methodologies to this compound could provide a modern and efficient route to enantiomerically enriched alanine amides.

Diastereoselective Control in Cyclization Reactions (e.g., β-Lactam Formation)

β-Lactams are a cornerstone of antibiotic chemistry, and the stereochemistry of the substituents on the four-membered ring is crucial for their biological activity. The intramolecular cyclization of N-substituted α-haloamides is a common strategy for the synthesis of the β-lactam core. Achieving diastereoselective control during this ring-formation step is a key challenge.

For this compound derivatives, base-mediated intramolecular cyclization can lead to the formation of a β-lactam. The diastereoselectivity of this process is influenced by several factors, including the nature of the base, the solvent, and the substitution pattern on the amide. In a study on the cyclization of N-benzyl-N-chloroacetyl amino acids, the use of cesium carbonate in acetonitrile (B52724) resulted in the formation of 1,4,4-trisubstituted azetidin-2-ones with moderate enantioselectivity, which was attributed to a "memory of chirality" effect. nih.gov

The synthesis of densely functionalized β-lactams has been achieved with high diastereoselectivity through the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers. semanticscholar.org While this specific example does not start from this compound, it highlights a successful strategy for controlling stereochemistry in β-lactam formation that could potentially be adapted. The choice of protective group on the nitrogen atom is often critical in directing the stereochemical outcome of such cyclizations.

Kinetic Resolution of α-Bromoamides

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For α-bromoamides like this compound, enzymatic kinetic resolution has proven to be a highly effective method.

A notable example is the dynamic kinetic resolution (DKR) of the closely related racemic N-phenyl-2-bromopropionamide. nih.gov This process utilizes a haloalkane dehalogenase to catalyze the enantioselective substitution of the bromine atom. Simultaneously, a bromide anion-promoted epimerization of the stereogenic center ensures that the less reactive enantiomer is continuously converted into the more reactive one, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov A polymer-based phosphonium (B103445) bromide is employed to facilitate the rapid racemization of the α-bromoamide. nih.gov

The efficiency of such enzymatic resolutions is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. Below is a hypothetical data table illustrating the potential outcome of an enzymatic kinetic resolution of this compound based on typical results for similar substrates.

| Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Ratio (E) |

| Lipase A | Isopropenyl Acetate (B1210297) | Toluene | 48 | >99 | 92 | >200 |

| Lipase B | Ethyl Acetate | Hexane | 50 | 95 | 95 | 115 |

| Protease C | Vinyl Butyrate | Tetrahydrofuran | 45 | 98 | 80 | 150 |

This data is illustrative and based on typical outcomes for enzymatic resolutions of related compounds.

Role of Chiral Auxiliaries in Stereochemical Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. tcichemicals.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. For α-bromoamides, chiral auxiliaries attached to the nitrogen atom can effectively control the stereochemistry of reactions at the α-carbon.

Oppolzer's camphorsultam is a widely used and highly effective chiral auxiliary. wikipedia.org When attached to a 2-bromo-propanoyl fragment, forming an N-(2-bromopropanoyl)camphorsultam, it can direct the stereochemistry of nucleophilic substitution reactions. It has been observed that diastereomeric α-bromoamides derived from Oppolzer's (−)-camphorsultam undergo epimerization when treated with potassium bromide in polar aprotic solvents, with the (R)-isomers being the preferred diastereomers. nih.gov This epimerization allows for dynamic kinetic resolution in reactions with nucleophiles like dibenzylamine, leading to products with high diastereomeric ratios. nih.gov

The diastereoselectivity of these reactions is typically high, as illustrated in the following table which summarizes representative data for the alkylation of enolates derived from N-acyl oxazolidinone chiral auxiliaries, a system analogous to N-acyl camphorsultams.

| Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) |

| Allyl Iodide | NaN(TMS)₂ | 98:2 | 90 |

| Benzyl (B1604629) Bromide | LDA | 95:5 | 85 |

| Methyl Iodide | NaHMDS | >99:1 | 92 |

This data is representative of alkylation reactions using Evans oxazolidinone auxiliaries, which demonstrate the high level of diastereocontrol achievable with such systems. williams.edu

Influence of Enantiomeric Configuration on Chemical Reactivity

The enantiomeric configuration of a chiral molecule can have a profound influence on its chemical reactivity, especially in reactions involving other chiral entities such as enzymes or chiral catalysts. One enantiomer may react significantly faster than the other, a phenomenon that forms the basis of kinetic resolution. acs.org

In the context of this compound, the (R)- and (S)-enantiomers would be expected to exhibit different rates of reaction in an asymmetric environment. For instance, in an enzyme-catalyzed hydrolysis or acylation, the enzyme's active site, being chiral, will preferentially bind and process one enantiomer over the other. This difference in reactivity is quantified by the enantiomeric ratio (E). A high E value signifies a large difference in the reaction rates of the two enantiomers and is desirable for an efficient kinetic resolution.

Spectroscopic and Structural Elucidation Methodologies in N Benzyl 2 Bromopropanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of N-Benzyl-2-bromopropanamide. By analyzing the chemical shifts, integration, and splitting patterns of the signals, a complete structural assignment can be made. Although a specific experimental spectrum for this compound is not publicly available, a detailed prediction can be formulated based on the analysis of its constituent fragments and related molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The benzyl (B1604629) group typically presents signals in the aromatic region (around 7.2-7.4 ppm) for its five protons. The benzylic methylene (B1212753) (-CH₂-) protons are expected to appear as a doublet around 4.4-4.6 ppm due to coupling with the adjacent amide proton (N-H). The amide proton itself would likely be a broad singlet or triplet around 6.5-7.0 ppm. For the 2-bromopropanamide (B1266602) portion, the methine proton (-CH(Br)-) would be a quartet around 4.3-4.5 ppm, coupled to the adjacent methyl protons. The methyl (-CH₃) protons would appear as a doublet further upfield, around 1.8-2.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield (around 165-170 ppm). The aromatic carbons of the benzyl group would produce a set of signals between 127 and 138 ppm. The benzylic carbon (-CH₂) is expected around 44 ppm. rsc.org In the propanamide backbone, the carbon bearing the bromine atom (-CH(Br)-) would be found around 45 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield, likely in the 20-30 ppm range. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 127.0 - 129.0 |

| Phenyl (ipso-C) | - | - | ~138.0 |

| Benzylic CH₂ | 4.40 - 4.60 | Doublet | ~44.0 |

| Amide NH | 6.50 - 7.00 | Broad Singlet/Triplet | - |

| CH(Br) | 4.30 - 4.50 | Quartet | ~45.0 |

| CH₃ | 1.80 - 2.00 | Doublet | 20.0 - 30.0 |

| Carbonyl C=O | - | - | 165.0 - 170.0 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₂BrNO, giving it a molecular weight of approximately 242.12 g/mol .

A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, one at m/z 242 (for the ⁷⁹Br isotope) and the other at m/z 244 (for the ⁸¹Br isotope). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron impact ionization is expected to proceed through several characteristic pathways. Common fragmentation patterns for amides and benzyl compounds include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or carbonyl group.

Benzylic cleavage: The most common fragmentation would be the cleavage of the benzylic C-N bond to form the highly stable benzyl cation ([C₇H₇]⁺) at m/z 91. This is often the base peak in the spectrum of N-benzyl compounds. researchgate.netrsc.org

McLafferty Rearrangement: While less likely in this specific structure, it is a common pathway for carbonyl compounds with sufficiently long alkyl chains.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 162 ([M-Br]⁺).

Amide Bond Cleavage: Scission of the amide bond can lead to fragments such as [CH₃CH(Br)CO]⁺ (m/z 136/138) or the N-benzylaminyl radical.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 242 / 244 | [C₁₀H₁₂BrNO]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of Br radical |

| 136 / 138 | [C₃H₄BrO]⁺ | Cleavage of amide C-N bond |

| 106 | [C₇H₈N]⁺ | N-benzyl fragment |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key characteristic absorptions expected for this compound include:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band typically found in the region of 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum of an amide. researchgate.net

Amide II Band (N-H Bend): A moderate absorption band located around 1530-1550 cm⁻¹, resulting from the coupling of N-H bending and C-N stretching vibrations. rsc.orgresearchgate.net

Aromatic C=C Stretch: One or more medium-intensity bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1550 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Br Stretch | 500 - 700 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the searched literature, this technique has been successfully applied to its derivatives, providing valuable insight into molecular conformation and intermolecular interactions.

For example, the crystal structure of a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, was determined. researchgate.net The study revealed that the compound crystallizes in the monoclinic P2₁/n space group. researchgate.net The analysis detailed the bond lengths, bond angles, and torsion angles within the molecule. Crucially, it also identified the network of intermolecular hydrogen bonds (specifically N-H···N and N-H···O interactions) that stabilize the crystal packing in the solid state. researchgate.net Such studies on derivatives are critical for understanding how the N-benzyl amide scaffold orients itself and interacts with other molecules, which is fundamental to materials science and rational drug design.

Applications of N Benzyl 2 Bromopropanamide in Complex Organic Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

The electrophilic carbon center bearing the bromine atom and the nucleophilic potential of the amide nitrogen (following deprotonation) or the benzyl (B1604629) group itself enable a range of cyclization strategies. This makes N-benzyl-2-bromopropanamide a valuable precursor for various heterocyclic scaffolds.

Synthesis of Oxazolidines

The synthesis of oxazolidines, five-membered heterocyclic compounds containing both oxygen and nitrogen, can be achieved through the intramolecular cyclization of suitable precursors. While direct synthesis from this compound is not extensively documented in general literature, the established reactivity of α-halo amides provides a basis for such transformations. A plausible synthetic route would involve the reaction of this compound with a 1,2-amino alcohol. The initial step would be the N-alkylation of the amino alcohol by the bromopropanamide. Subsequent base-induced intramolecular cyclization, where the hydroxyl group displaces the bromide, would yield the corresponding N-benzyl oxazolidine derivative.

Precursor for 2-Pyridone Derivatives

The 2-pyridone motif is a core component of many natural products and pharmaceuticals. The construction of this six-membered ring can be approached through various annulation strategies. The use of α-bromo carbonyl compounds in nickel-catalyzed C3-selective direct functionalization of pre-existing 2-pyridones has been reported, highlighting the utility of the α-halo amide moiety in building complexity on such rings researchgate.net. A synthetic strategy to build the ring itself could involve a Michael-type addition of a nucleophile to an appropriate acceptor, followed by an intramolecular condensation/cyclization sequence where the this compound fragment provides a key three-carbon unit.

Construction of Spiro-Indolinepyrrolidinones

Spiro-indolinepyrrolidinones are complex, three-dimensional structures of significant interest in medicinal chemistry. Their synthesis often involves the alkylation of an oxindole precursor. This compound can serve as the alkylating agent in this context. The reaction involves the deprotonation of the C3 position of an N-protected oxindole to generate a nucleophilic enolate, which then displaces the bromide from this compound. This step creates a quaternary carbon center at the C3 position of the oxindole, tethering the propanamide side chain. Subsequent intramolecular cyclization, typically under basic or acidic conditions, would involve the amide nitrogen attacking one of the carbonyl groups of the oxindole, leading to the formation of the spiro-fused pyrrolidinone ring. This strategy is analogous to the enantioselective phase-transfer-catalyzed alkylations used to generate complex oxindole derivatives nih.gov.

Formation of γ-Lactam-Based Multiheterocyclic Structures

The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold found in a vast number of biologically active compounds. This compound is a precursor to the α-amido radical, which can participate in cyclization reactions to form γ-lactams. A modern approach involves the formal [3+2] synthesis of γ-lactams from α-bromo imides (which are N-acylated α-bromo amides) and unactivated alkenes, a reaction that can be promoted through either photoredox catalysis or the formation of an electron donor-acceptor (EDA) complex nih.gov. In this process, the α-bromo imide generates an electrophilic carbon-centered radical that adds to the alkene. A subsequent cyclization and reduction sequence yields the highly substituted γ-lactam product nih.gov. While this method has been demonstrated for α-bromo imides, the fundamental reactivity provides a strong precedent for its application to α-bromo amides like this compound.

Table 1: Overview of a Representative Photocatalytic Synthesis of γ-Lactams from α-Bromo Imides and Olefins This table illustrates a reaction analogous to potential applications of this compound.

| Step | Description | Reactants | Key Intermediate | Product |

| 1 | Radical Generation | α-Bromo Imide, Olefin, Photocatalyst (e.g., 4CzIPN) | Electrophilic Carbon-Centered Radical | - |

| 2 | Intermolecular Addition | Radical, Olefin | Adduct Radical | - |

| 3 | Ring Closure | Adduct Radical | - | γ-Lactam |

Role in Modified Amino Acid and Peptide Chemistry

The α-bromo position of this compound makes it an effective electrophile for alkylating nucleophilic side chains of amino acids or other amine-containing molecules, providing a straightforward route to modified amino acid derivatives and peptides.

Synthesis of Substituted Amino Acid Derivatives

This compound is utilized as a key reagent for the synthesis of novel functionalized amino acid derivatives. The synthetic process typically begins with the acylation of a benzylamine (B48309) derivative with 2-bromopropanoic acid to yield this compound. This intermediate then serves as an alkylating agent. In a subsequent step, various primary or secondary amines act as nucleophiles, displacing the bromide atom in an SN2 reaction. This sequence efficiently generates a diverse range of 2-substituted N-benzyl-propanamide derivatives, which are structurally analogous to modified amino acids. This method has been successfully applied to create libraries of compounds for screening as biologically active agents, such as inhibitors of GABA transporters.

Table 2: Synthesis of Substituted Amino Acid Derivatives using this compound

| Starting Amine (Nucleophile) | Reaction Conditions | Resulting Derivative (Substituted N-Benzyl-propanamide) |

| 4-(bis(3-methylthiophen-2-yl)methylene)piperidine | T3P, TEA, DCM | N-Benzyl-2-[4-(bis(3-methylthiophen-2-yl)methylene)piperidine-1-yl]propanamide |

| Diphenylmethanone O-(2-(methylamino)ethyl) oxime | T3P, TEA, DCM | N-Benzyl-2-[N-methyl-N-(2-(diphenylmethyleneaminooxy)ethyl)amino]propanamide |

| 4-(Fluoren-9-ylidene)piperidine | T3P, TEA, DCM | N-Benzyl-2-[4-(fluoren-9-ylidene)piperidine-1-yl]propanamide |

Generation of Depsipeptide Analogues

Depsipeptides are a class of compounds containing both amide and ester linkages in their structure. The synthesis of depsipeptide analogues is of considerable interest in medicinal chemistry due to their potential as therapeutic agents. While the direct use of this compound in the synthesis of depsipeptide analogues is not extensively documented in readily available literature, the principles of depsipeptide synthesis suggest its potential utility. The core strategy in depsipeptide synthesis often involves the coupling of an amino acid with a hydroxy acid.

The structural motif of this compound, being an α-halo amide, allows it to serve as a precursor to α-hydroxy amides through nucleophilic substitution of the bromine atom with a hydroxide (B78521) ion or a protected hydroxyl group. More relevant to depsipeptide synthesis, α-haloacyl derivatives are known to react with the carboxylate salts of N-protected amino acids to form an ester linkage, a key step in building the depsipeptide backbone. This reaction proceeds via nucleophilic substitution, where the carboxylate attacks the carbon bearing the bromine atom. The benzyl group on the amide nitrogen can influence the stereochemical outcome of such reactions and provide a handle for further functionalization or deprotection steps.

The generation of depsipeptide analogues specifically implies the introduction of non-natural building blocks or modifications to the peptide backbone. The use of this compound would introduce a propionamide-derived unit with a benzyl group, which can be a desirable modification for tuning the pharmacological properties of the resulting depsipeptide.

Utility as an Electrophilic Synthon in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of chemical libraries. This compound, with its electrophilic carbon atom alpha to the carbonyl group, is well-suited to act as an electrophilic synthon in such reactions.

The carbon-bromine bond in this compound is polarized, rendering the α-carbon susceptible to nucleophilic attack. In the context of an MCR, a nucleophile generated in situ can react with this compound to form a new carbon-carbon or carbon-heteroatom bond. For instance, in a Passerini or Ugi-type reaction, the isocyanide component could potentially react with an aldehyde and a carboxylic acid, followed by the interception of an intermediate by this compound as an electrophile.

While specific examples of this compound in well-established MCRs are not prevalent in the reviewed literature, the reactivity profile of α-halo amides, in general, supports their potential as electrophilic components. The benzyl group can play a role in modulating the reactivity and solubility of the starting material and the final product.

Synthesis of N-Benzylamide Derivatives for Analytical Applications

N-Benzylamide derivatives are a broad class of compounds with diverse applications, including their use as analytical standards. The synthesis of specific N-benzylamide derivatives is crucial for the development of analytical methods for their detection and quantification in various matrices. This compound can serve as a versatile starting material for the synthesis of a range of N-benzylamide derivatives through the substitution of the bromine atom.

By reacting this compound with various nucleophiles, a library of N-benzylamide derivatives can be generated. For example, reaction with amines would yield α-amino N-benzylamides, while reaction with thiols would produce α-thio N-benzylamides. These derivatives can then be purified and characterized to serve as reference standards for qualitative and quantitative analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).

The table below illustrates the potential for generating a variety of N-benzylamide derivatives from this compound, which could be utilized for analytical purposes.

| Nucleophile | Resulting N-Benzylamide Derivative | Potential Analytical Application |

| Secondary Amine (e.g., Diethylamine) | N-Benzyl-2-(diethylamino)propanamide | Reference standard for impurity profiling |

| Thiol (e.g., Thiophenol) | N-Benzyl-2-(phenylthio)propanamide | Standard for metabolism studies |

| Azide (e.g., Sodium Azide) | N-Benzyl-2-azidopropanamide | Intermediate for click chemistry-based analytical probes |

| Alkoxide (e.g., Sodium Methoxide) | N-Benzyl-2-methoxypropanamide | Reference material for degradation product analysis |

The synthesis of these derivatives from a common precursor like this compound allows for a systematic approach to developing analytical methods and building a comprehensive library of related compounds.

Computational and Theoretical Investigations of N Benzyl 2 Bromopropanamide Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a powerful tool for elucidating the reaction pathways of complex organic reactions. In the context of N-Benzyl-2-bromopropanamide, which can serve as a precursor in nucleophilic substitution and cyclization reactions, DFT calculations are instrumental in mapping out the potential energy surfaces of these transformations.

Researchers utilize DFT to model the geometries of reactants, transition states, and products. For reactions involving this compound, such as its conversion to a β-lactam via intramolecular cyclization, DFT can help identify the most energetically favorable pathway. This involves calculating the activation energies for different proposed mechanisms, for instance, a direct S(_N)2 displacement of the bromide by the amide nitrogen.

Computational studies on analogous systems, such as the nucleophilic substitution on benzyl (B1604629) bromides, have demonstrated that DFT can effectively predict how substituents on the aromatic ring influence the reaction rate and mechanism. These studies reveal that electron-withdrawing groups tend to stabilize the transition state of an S(_N)2 reaction, thereby accelerating the reaction. Conversely, electron-donating groups can destabilize this transition state. While direct DFT studies on this compound are not extensively documented in publicly available literature, the principles derived from similar systems are directly applicable.

Table 1: Representative Energy Profile Data from DFT Calculations for a Generic S(_N)2 Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -15.2 |

Note: The data in this table is illustrative and represents typical values for an S(_N)2 reaction pathway, not specific experimental values for this compound.

Computational Modeling of Stereoselectivity and Transition States

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules like β-lactams. researchgate.net Computational modeling, especially the analysis of transition state structures, is a key approach to understanding and predicting stereoselectivity. nih.gov

For reactions where a new stereocenter is formed, there are often multiple competing reaction pathways leading to different stereoisomers. DFT calculations can be employed to locate the transition states for each of these pathways and determine their relative energies. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

In the case of the intramolecular cyclization of this compound to form a β-lactam, the stereochemistry at the two chiral centers of the product is determined during the ring-forming transition state. Computational models can visualize the three-dimensional arrangement of atoms in these transition states, revealing the steric and electronic interactions that favor one stereochemical outcome over another. For example, the orientation of the benzyl group and the methyl group on the propanamide backbone will dictate the facial selectivity of the nucleophilic attack by the amide nitrogen.

Table 2: Calculated Dihedral Angles in Competing Transition States for a Chiral Cyclization Reaction

| Transition State | Dihedral Angle (°) (A-B-C-D) | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-A (leading to cis-product) | 65.4 | 0.0 | cis |

| TS-B (leading to trans-product) | 175.2 | +2.1 | trans |

Note: This table presents hypothetical data to illustrate how computational modeling can differentiate between transition states leading to different stereoisomers.

Theoretical Prediction of Reactivity Profiles and Mechanistic Insights

Theoretical calculations provide deep mechanistic insights by predicting the reactivity profiles of molecules like this compound. This involves the calculation of various molecular properties and descriptors that correlate with reactivity.

Frontier Molecular Orbital (FMO) theory is a common approach used in conjunction with DFT. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic sites of a molecule, respectively. For this compound, the LUMO is expected to be localized on the carbon atom bearing the bromine atom, identifying it as the primary site for nucleophilic attack. The HOMO would likely have significant contributions from the amide nitrogen and the phenyl ring, indicating their nucleophilic character.

Furthermore, calculated atomic charges can reveal the polarization of bonds and the distribution of electron density within the molecule, further highlighting reactive centers. By analyzing these reactivity indices, a comprehensive picture of the molecule's chemical behavior can be constructed, allowing for predictions about its reactions with various reagents.

Computational studies on related benzyl bromide systems have shown that the reaction mechanism can shift from a pure S(_N)2 to a more S(_N)1-like character depending on the substituents and the solvent. researchgate.net Theoretical predictions can probe for the existence of carbocationic intermediates to assess the likelihood of such a mechanistic crossover in reactions of this compound.

Table 3: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates nucleophilic character of the amide and phenyl ring. |

| LUMO Energy | +1.2 eV | Indicates the electrophilic character of the C-Br bond. |

| Mulliken Charge on C-Br | +0.25 | Highlights the electrophilic nature of the carbon atom. |

| Mulliken Charge on N | -0.45 | Highlights the nucleophilic nature of the amide nitrogen. |

Note: The values in this table are hypothetical and serve to illustrate the types of reactivity descriptors that can be obtained from theoretical calculations.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of α-haloamides is a cornerstone of organic synthesis, and future efforts will concentrate on developing innovative catalytic methods to enhance the reactivity and selectivity of compounds like N-benzyl-2-bromopropanamide. nih.gov While traditional methods often rely on stoichiometric reagents, the field is moving towards more elegant catalytic solutions. ucl.ac.uk

Organocatalysis: Simple organic molecules are emerging as powerful catalysts for various transformations. nih.govresearchgate.net For this compound, research into novel organocatalysts could lead to milder reaction conditions and improved stereoselectivity, particularly in nucleophilic substitution reactions. For instance, the design of chiral organocatalysts could enable enantioconvergent substitutions, a highly desirable goal in synthetic chemistry. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. manchester.ac.ukwiley.comyoutube.com The application of biocatalysts, such as hydrolases or engineered enzymes, for the synthesis and transformation of α-bromoamides is a promising frontier. manchester.ac.uknih.gov Dynamic kinetic resolution (DKR) processes, which combine enzyme-catalyzed enantioselective reactions with in-situ racemization of the starting material, have been successfully applied to related compounds like N-phenyl-2-bromopropionamide and could be adapted for this compound. nih.gov

Metal-Based Catalysis: Transition metal catalysis remains a pivotal area of research. Future work will likely focus on developing catalysts based on abundant, low-cost metals like copper and iron for cross-coupling reactions involving this compound. chemrxiv.org These catalysts could facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this α-bromoamide. nih.gov Light-accelerated methods using novel organocatalysts are also showing promise for rapid and high-yield amide synthesis under mild conditions. nih.gov

| Catalytic System | Potential Advantages for this compound | Research Focus |

|---|---|---|

| Organocatalysis | Mild conditions, high stereoselectivity, metal-free. | Design of chiral catalysts for asymmetric transformations. nih.govnih.gov |

| Biocatalysis | High enantioselectivity, green reaction conditions (aqueous media), sustainability. manchester.ac.ukwiley.com | Enzyme engineering for specific substrate acceptance and dynamic kinetic resolution. nih.govnih.gov |

| Metal-Based Catalysis | High efficiency, broad scope for cross-coupling reactions. | Development of catalysts based on earth-abundant metals; photoredox catalysis. chemrxiv.org |

Exploration of Sustainable Synthetic Approaches for α-Bromoamides

The principles of green chemistry are increasingly influencing the design of synthetic routes. jddhs.com For the synthesis of this compound and other α-bromoamides, future research will prioritize the development of more sustainable and environmentally friendly methods. semanticscholar.orgdst.gov.inmdpi.comnih.gov

Traditional amide synthesis often involves stoichiometric coupling reagents that generate significant waste. ucl.ac.ukwalisongo.ac.id Catalytic methods that generate only water as a byproduct are a key area of interest. walisongo.ac.id Key strategies for greener synthesis include:

Alternative Solvents: Replacing hazardous organic solvents like DMF and CH2Cl2 with greener alternatives or aqueous micellar conditions is a critical goal. ucl.ac.uknih.gov Research has shown that many amide coupling reactions can be performed effectively in less-hazardous solvents. ucl.ac.uk

Solvent-Free Reactions: Performing reactions under solvent-free or solid-state conditions minimizes waste and environmental impact. jddhs.comsemanticscholar.orgmdpi.com Microwave-assisted solvent-free synthesis is a promising technique that can significantly reduce reaction times and improve yields. mdpi.comwjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. jddhs.com This involves moving away from stoichiometric activators and towards catalytic approaches. ucl.ac.ukwalisongo.ac.id

Renewable Feedstocks: While more of a long-term goal, exploring the use of renewable raw materials for the synthesis of the precursors to this compound aligns with the broader objectives of sustainable chemistry. jddhs.com

| Sustainable Approach | Description | Potential Impact |

|---|---|---|

| Green Solvents | Utilizing water, ethanol, or other environmentally benign solvents instead of traditional hazardous ones. rsc.org | Reduced pollution and health hazards. ucl.ac.ukjddhs.com |

| Solvent-Free Synthesis | Conducting reactions by grinding or heating reactants together without a solvent medium. semanticscholar.orgmdpi.com | Drastic reduction in waste and environmental impact. jddhs.com |

| Catalytic Methods | Employing catalysts (e.g., boric acid, enzymes) to facilitate amide bond formation, often with water as the only byproduct. semanticscholar.orgwalisongo.ac.id | Improved atom economy and reduced waste generation. jddhs.comwalisongo.ac.id |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions, often under solvent-free conditions. mdpi.comwjpmr.com | Shorter reaction times, increased energy efficiency, and higher yields. mdpi.com |

In-situ Spectroscopic Monitoring of this compound Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. irma-international.org Operando spectroscopy, which involves the real-time analysis of a catalytic process under actual working conditions, is a powerful methodology for gaining mechanistic insights. wikipedia.orgnih.gov Applying these techniques to reactions of this compound will be a key research direction.

By monitoring reactions as they happen, researchers can identify transient intermediates, determine reaction kinetics, and understand the role of the catalyst in real-time. researchgate.net This knowledge is invaluable for process optimization and the rational design of improved catalytic systems. irma-international.org

Common in-situ spectroscopic techniques that could be applied include:

Infrared (IR) Spectroscopy: To monitor changes in functional groups and track the formation of intermediates and products. researchgate.netornl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on species in the reaction mixture, allowing for the direct observation of reactant consumption and product formation.

Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for studying reactions in aqueous media and for observing changes in catalyst structure. youtube.com

The data obtained from these techniques can help to build a comprehensive picture of the reaction pathway, moving beyond simple analysis of starting materials and final products. researchgate.net

Advanced Computational Studies for Predicting Novel Reactivity and Designing Derivatization Strategies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms and predicting chemical reactivity. whiterose.ac.uk Applying these methods to this compound can provide insights that are difficult or impossible to obtain through experiments alone.

Future computational research could focus on:

Mechanistic Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing a detailed, molecular-level understanding of the reaction mechanism. tuengr.com

Predicting Reactivity and Selectivity: Computational models can help predict how changes in substrate structure, catalyst, or reaction conditions will affect the outcome of a reaction. irma-international.orgwhiterose.ac.uk This predictive power can guide experimental work, saving time and resources.

Designing Novel Derivatives: By simulating the properties of hypothetical molecules, computational chemistry can aid in the rational design of new derivatives of this compound with specific desired functionalities or reactivity profiles. This in silico design process can accelerate the discovery of new compounds with valuable applications.